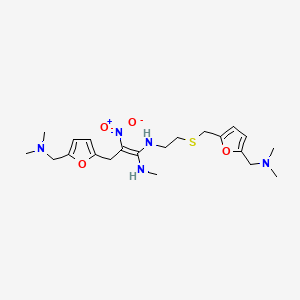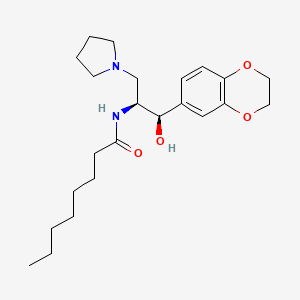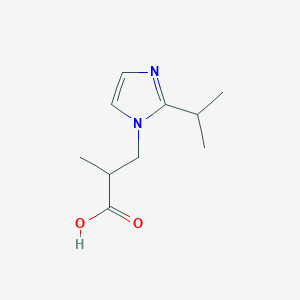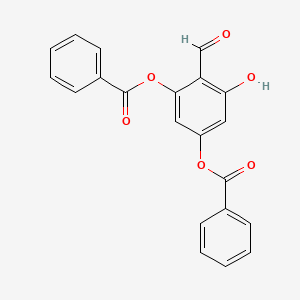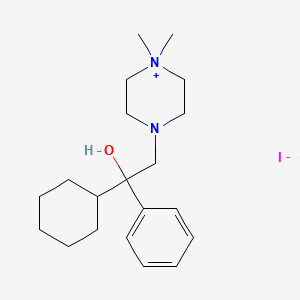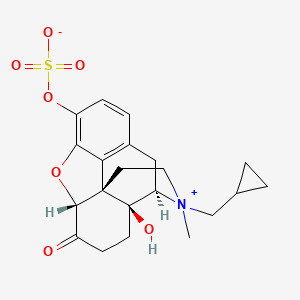
N-Methyl Naltrexone Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Naltrexone Sulfate is a peripherally acting μ-opioid receptor antagonist. It is primarily used to counteract the side effects of opioid drugs, such as constipation, without affecting pain relief. This compound is particularly valuable in palliative care settings where opioid-induced constipation is a common issue .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl Naltrexone Sulfate is synthesized through the N-methylation of naltrexone. The process involves the reaction of naltrexone with methylating agents under controlled conditions. Common reagents include methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
N-Methyl Naltrexone Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone derivatives with altered pharmacological properties .
科学的研究の応用
N-Methyl Naltrexone Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on opioid receptors and its potential role in modulating biological pathways.
Medicine: Primarily used to treat opioid-induced constipation in patients with chronic pain or advanced illness. It is also being investigated for other therapeutic uses, such as in the treatment of opioid addiction and certain gastrointestinal disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations .
作用機序
N-Methyl Naltrexone Sulfate exerts its effects by antagonizing μ-opioid receptors in the gastrointestinal tract. This prevents opioids from binding to these receptors, thereby reducing opioid-induced constipation without affecting the central analgesic effects of opioids. The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring its peripheral action .
類似化合物との比較
Similar Compounds
Naltrexone: A non-selective opioid receptor antagonist used primarily for the treatment of alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence
Uniqueness
N-Methyl Naltrexone Sulfate is unique due to its inability to cross the blood-brain barrier, which allows it to counteract peripheral opioid effects without interfering with central analgesia. This makes it particularly useful in managing opioid-induced constipation without compromising pain management .
特性
分子式 |
C21H25NO7S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] sulfate |
InChI |
InChI=1S/C21H25NO7S/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-15(29-30(25,26)27)18(17)28-19(20)14(23)6-7-21(20,24)16(22)10-13/h4-5,12,16,19,24H,2-3,6-11H2,1H3/t16-,19+,20+,21-,22?/m1/s1 |
InChIキー |
SFSKDPJZGSPJJC-GAAHOAFPSA-N |
異性体SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
正規SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


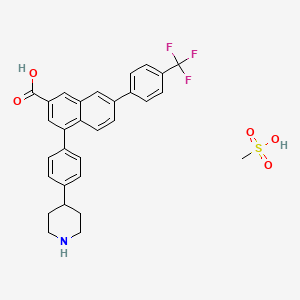
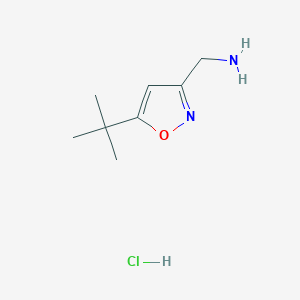

![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
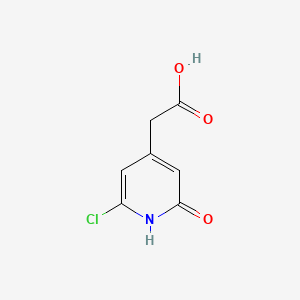


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
